molecular formula C11H15N3O B7806668 1-(Pyridin-3-ylcarbonyl)piperidin-4-amine

1-(Pyridin-3-ylcarbonyl)piperidin-4-amine

Cat. No.: B7806668
M. Wt: 205.26 g/mol
InChI Key: RVOKBNSHBIZVOS-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylcarbonyl)piperidin-4-amine is a synthetic organic compound featuring a piperidine core that is functionalized with both a pyridine-3-carbonyl group and an amine moiety. This specific arrangement of a piperidine ring linked to a pyridine system is a recognized scaffold in medicinal chemistry, frequently investigated for its potential to interact with various biological targets. Piperidine derivatives are of paramount importance in the pharmaceutical industry, found in more than twenty classes of drugs and numerous alkaloids, underscoring their versatility as a key structural motif in drug discovery . Compounds with similar hybrid structures, combining piperidine and pyridine elements, have been identified as potent inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1), a validated target for certain cancers such as leukemia and solid tumors . Furthermore, related aryl-piperidine derivatives are being actively explored in the development of tools for neuroscience research, including positron emission tomography (PET) tracers . The presence of the amine group on the piperidine ring offers a handle for further chemical modification, making this compound a valuable chemical intermediate or a potential pharmacophore in its own right for researchers building libraries for high-throughput screening or conducting structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-3-6-14(7-4-10)11(15)9-2-1-5-13-8-9/h1-2,5,8,10H,3-4,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOKBNSHBIZVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Pyridin-3-ylcarbonyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridin-3-ylcarbonyl group. Its chemical structure can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This compound's structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine ring enhances binding affinity, while the carbonyl group may facilitate interactions through hydrogen bonding or π-stacking with aromatic residues in target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, potentially modulating their activity.
  • Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways related to pain, inflammation, and neurodegenerative diseases.

Biological Activities

This compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it significantly reduced cell viability in breast cancer cells by inducing apoptosis via mitochondrial pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Neuroprotective Properties

There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential in neurodegenerative disease models .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Cytotoxicity in Cancer Cells :
    • Study : A study published in 2023 assessed the cytotoxic effects of the compound on various cancer cell lines.
    • Findings : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating substantial anticancer activity .
  • Anti-inflammatory Mechanism :
    • Study : Research conducted on macrophage cell lines demonstrated that treatment with this compound led to a significant reduction in TNF-alpha production.
    • Results : The study concluded that the compound could be a candidate for developing anti-inflammatory drugs .
  • Neuroprotection in Animal Models :
    • Study : An animal model study investigated the neuroprotective effects of the compound against induced oxidative stress.
    • Outcomes : Results showed reduced markers of oxidative damage and improved behavioral outcomes in treated subjects compared to controls .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructureAnticancer, Anti-inflammatory
1-(4-Aminophenyl)-3-(m-tolyl)ureaStructureAnticancer, Antimicrobial
Piperidin derivativesStructureNeuroprotective

Scientific Research Applications

Medicinal Chemistry

1-(Pyridin-3-ylcarbonyl)piperidin-4-amine has been investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders and cancer. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Biological Research

This compound has also been explored as a biochemical probe in biological studies. Its ability to modify protein interactions makes it valuable for understanding cellular mechanisms.

Case Study: Enzyme Inhibition
Research published in Biochemistry showed that this compound acts as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition leads to altered cellular responses, highlighting its potential as a tool for studying kinase-related diseases.

Industrial Applications

In addition to its medicinal and biological applications, this compound is being evaluated for use in the synthesis of specialty chemicals and materials.

Chemical Synthesis:
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

  • Nucleophilic Substitution: Can be used to introduce different functional groups.
  • Coupling Reactions: Useful in the formation of complex organic molecules.

Chemical Reactions Analysis

Functionalization of the Primary Amine Group

The 4-amino group on the piperidine ring exhibits nucleophilic reactivity, enabling:

Reaction Type Reagents/Conditions Product
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CN-Alkylated derivatives (e.g., N-methyl)
Acylation Acetic anhydride, pyridine, RTN-Acetylated analogs
Schiff Base Formation Aromatic aldehydes, ethanol, refluxImine derivatives

Example:
Acylation with acetic anhydride yields N-acetyl-1-(pyridin-3-ylcarbonyl)piperidin-4-amine, confirmed by NMR and mass spectrometry .

Amide Group Reactivity

The tertiary amide bond in the molecule is stable under mild conditions but undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (6M HCl, reflux, 12h): Produces pyridine-3-carboxylic acid and piperidin-4-amine hydrochloride .

  • Basic Hydrolysis (2M NaOH, ethanol, 80°C, 8h): Yields pyridine-3-carboxylate and free piperidin-4-amine .

Kinetic Data:

Condition Rate Constant (k, h⁻¹) Activation Energy (Eₐ, kJ/mol)
Acidic0.15 ± 0.0265.3
Basic0.09 ± 0.0172.8

Reduction of the Amide Bond

Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol, 60°C) reduces the amide to a secondary amine:

This compoundH2/Pd-C1-(Pyridin-3-ylmethyl)piperidin-4-amine\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-(Pyridin-3-ylmethyl)piperidin-4-amine}

This reaction is critical for generating analogs with enhanced lipophilicity .

Pyridine Ring Modifications

The pyridine moiety undergoes electrophilic substitution at the para-position to the carbonyl group:

Reaction Reagents Product
Nitration HNO₃/H₂SO₄, 0°C1-(Pyridin-3-ylcarbonyl)-4-nitropiperidin-4-amine
Sulfonation SO₃/H₂SO₄, 100°CSulfonated derivatives (e.g., -SO₃H substituent)

Regioselectivity:
Electrophiles preferentially attack the C-4 position of the pyridine ring due to electron-withdrawing effects of the carbonyl group .

Computational Insights

Density functional theory (DFT) studies reveal:

  • The amide carbonyl oxygen participates in hydrogen bonding with biological targets (e.g., PKB ATP-binding site) .

  • Pyridine ring planarity enhances π-π stacking interactions in enzyme binding pockets .

Key Molecular Descriptors:

Parameter Value
LogP 1.2 ± 0.1
pKa (amine) 6.5–7.4 (calculated)
Polar Surface Area 65 Ų

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups: The chlorine in 1-(6-chloropyridine-3-carbonyl)piperidin-4-amine (CAS 886494-59-3) may enhance stability and binding affinity compared to the non-chlorinated parent compound . Alkyl Chains: RB-005’s 4-octylphenethyl group increases lipophilicity, favoring membrane permeability and SphK1 selectivity .
  • Linker Variations :

    • Carbonyl vs. Direct Linkage : The carbonyl group in 1-(pyridin-3-ylcarbonyl)piperidin-4-amine enables hydrogen bonding, whereas direct pyridinyl linkages (e.g., 1-(3-chloropyridin-2-yl)piperidin-4-amine) prioritize steric interactions .
  • Radiochemical Properties :

    • Brominated derivatives (e.g., Compound 2 in ) are designed for radiopharmaceutical applications, leveraging bromine’s isotopic properties for PDGFRβ imaging .

Pharmacological and Physicochemical Properties

  • Potency : RB-005’s IC₅₀ of 3.6 µM for SphK1 highlights the impact of alkyl chain length on enzyme inhibition .
  • Solubility and Bioavailability :
    • Oxetan-3-yl substituents (e.g., 1-(oxetan-3-yl)piperidin-4-amine oxalate) improve aqueous solubility, a critical factor for CNS-targeting drugs .
    • Sulfonyl-containing analogs () exhibit moderate polarity, balancing membrane permeability and metabolic stability.

Q & A

Q. What synthetic strategies are effective for preparing 1-(Pyridin-3-ylcarbonyl)piperidin-4-amine?

Answer:

  • Stepwise Functionalization: Begin with a piperidin-4-amine core. Introduce the pyridin-3-ylcarbonyl group via coupling reactions (e.g., amidation using activated carbonyl intermediates like acid chlorides) under inert conditions. For example, alkylation of piperidine derivatives with ethyl halides (e.g., ethyl bromide) in acetonitrile/ethanol with bases like K₂CO₃ can anchor substituents .
  • Purification: Use reverse-phase HPLC with mobile phases containing acetonitrile/water and formic acid (for MS compatibility) to isolate the product .
  • Validation: Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR (e.g., characteristic shifts for piperidine NH at δ 1.5–2.5 ppm and pyridine protons at δ 7.0–8.5 ppm) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

  • HPLC Analysis: Use a Newcrom R1 column with acetonitrile/water/phosphoric acid (adjusted to pH 2.5–3.0) for baseline separation. Retention times typically range 8–12 minutes .
  • Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]⁺ ions. For C₁₁H₁₄N₃O, expect m/z ≈ 228.2 .
  • NMR: Assign piperidine ring protons (δ 1.2–3.0 ppm), pyridine aromatic protons (δ 7.5–8.3 ppm), and carbonyl carbons (δ 165–170 ppm) .

Table 1: Typical NMR Shifts

Proton/Carbon TypeChemical Shift (δ, ppm)
Piperidine NH1.5–2.5 (¹H)
Pyridine C=O~168 (¹³C)
Piperidine CH₂2.0–3.0 (¹H)

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

Answer:

  • DFT Modeling: Optimize geometry using B3LYP/6-311G++(d,p) basis sets (Gaussian 09) to calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps indicate charge-transfer potential (e.g., gaps <4 eV suggest high reactivity) .
  • Reactivity Insights: Simulate interactions with oxidizing agents (e.g., permanganate) to predict radical intermediates. For example, pyridine carbonyl groups may stabilize transition states via resonance .
  • Application: Use results to design derivatives with enhanced stability or catalytic activity.

Q. What mechanistic insights exist for oxidative reactions involving piperidine-4-amine derivatives?

Answer:

  • Radical Pathways: In Ru(III)-catalyzed permanganate oxidations, radical intermediates form (confirmed via acrylonitrile trapping, yielding white precipitates). The reaction follows a first-order dependence on [Ru(III)] and fractional order on [OH⁻] .
  • Kinetic Analysis: Rate constants (k) increase with temperature (e.g., from 14.1 × 10² dm³ mol⁻¹ s⁻¹ at 303 K to 28.5 × 10² dm³ mol⁻¹ s⁻¹ at 323 K). Use Arrhenius plots to determine activation energy (~45–60 kJ/mol) .

Table 2: Kinetic Parameters for Ru(III)-Catalyzed Oxidation

[Ru(III)] (mM)[OH⁻] (M)k (dm³ mol⁻¹ s⁻¹)
0.50.114.1 × 10²
1.00.128.3 × 10²
1.00.219.8 × 10²

Q. How do catalytic systems influence reaction kinetics and selectivity?

Answer:

  • Ru(III) Catalysis: Forms a [Ru(H₂O)₆]³⁺ complex in alkaline media, stabilizing MnO₄·OH²⁻ intermediates. The 1:4 stoichiometry (substrate:oxidant) suggests a multi-step electron-transfer mechanism .
  • pH Dependence: At pH >12, Mn(VI) species dominate, altering redox pathways. Monitor color changes (purple → green) to track Mn oxidation states .
  • Optimization: Increase [Ru(III)] linearly boosts k (first-order), but excess [OH⁻] slows rates due to competitive ligand binding .

Q. What analytical challenges arise in detecting degradation products or impurities?

Answer:

  • Degradation Pathways: Under oxidative conditions, the piperidine ring may cleave, forming amines or carbonyl byproducts. Use LC-MS/MS to identify fragments (e.g., m/z 85 for piperidine) .
  • Impurity Profiling: Detect residual solvents (e.g., acetonitrile) via GC-MS or residual catalysts (Ru) via ICP-MS .

Q. How can crystallography (e.g., SHELX) resolve structural ambiguities?

Answer:

  • SHELX Workflow: Refine X-ray data with SHELXL for small-molecule structures. For twinned crystals, use SHELXD for phasing .
  • Key Metrics: Validate bond lengths (C-N: ~1.45 Å, C=O: ~1.21 Å) and torsional angles (pyridine-piperidine dihedral: 10–20°) .

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